molecular formula C7H7N5S B3160735 N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea CAS No. 866143-98-8

N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea

Cat. No. B3160735
CAS RN: 866143-98-8
M. Wt: 193.23 g/mol
InChI Key: JJHOMMCFMBUJMA-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .


Synthesis Analysis

There are various synthetic methods that have been implemented to synthesize pyrazolopyridines . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridines often involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridines can vary greatly depending on their specific structure and substituents .

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea is its versatility. It can be used as a ligand in coordination chemistry and as a therapeutic agent in medicinal chemistry. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research involving N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea. One area of interest is the development of this compound-based metal complexes for use in catalysis and material science. Another area of interest is the investigation of this compound as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various signaling pathways.

Scientific Research Applications

N-(1H-pyrazolo[3,4-b]pyridin-5-yl)thiourea has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been investigated for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
In addition to its medicinal properties, this compound has also been used as a ligand in coordination chemistry. It has been shown to form stable complexes with various metal ions, such as copper and silver. These complexes have been investigated for their potential applications in catalysis and material science.

properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-5-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5S/c8-7(13)11-5-1-4-2-10-12-6(4)9-3-5/h1-3H,(H3,8,11,13)(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHOMMCFMBUJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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